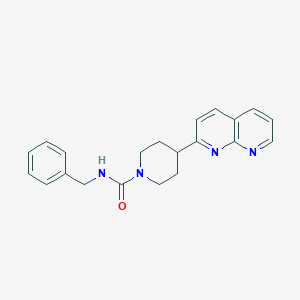![molecular formula C21H23FN6O2 B6468649 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640946-15-0](/img/structure/B6468649.png)
6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is an intriguing and complex compound featuring elements like fluorine, benzoyl groups, pyrrolo and purine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves a multi-step process often initiated by the creation of the core octahydropyrrolo[3,4-c]pyrrol structure. Typical starting materials include a fluorobenzoyl derivative and an octahydropyrrolo precursor, which undergo a series of nucleophilic substitutions, cyclizations, and purine ring integrations. Key reaction conditions generally include the use of organic solvents, controlled temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the synthetic route for cost-effectiveness and efficiency. This includes refining reaction parameters, utilizing continuous flow reactors, and employing large-scale purification techniques like crystallization and chromatography to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions with agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction can be achieved using hydrogenation methods with palladium on carbon, yielding reduced derivatives.
Substitution: : Exhibits substitution reactions, particularly at the fluorobenzoyl group, with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Hydrogen gas with palladium catalysts under pressure.
Substitution: : Nucleophiles like primary amines or methoxides under mild to moderate temperatures.
Major Products
Major products from these reactions include ketone or carboxylic acid derivatives (oxidation), reduced alcohols or amines (reduction), and substituted fluorobenzoyl analogs (substitution).
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine serves as a valuable intermediate in the synthesis of more complex molecules, especially those requiring fluorinated motifs and heterocyclic structures.
Biology
In biological research, it’s used as a probe to study enzyme interactions and receptor bindings due to its purine structure which mimics naturally occurring nucleotides.
Medicine
The compound holds potential in medicinal chemistry for the development of novel pharmaceuticals, particularly antiviral and anticancer agents, owing to its unique structure that can target specific biological pathways.
Industry
In industrial applications, it’s used in the development of new materials and as a precursor for agrochemicals and specialty chemicals, leveraging its reactivity and functional group diversity.
Mecanismo De Acción
The mechanism of action of 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine predominantly involves binding to specific molecular targets like enzymes or receptors. Its purine core allows it to mimic natural nucleotides, thus interfering with nucleic acid metabolism or signal transduction pathways. The fluorobenzoyl and methoxyethyl groups enhance its affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: : Shares the purine structure but lacks the fluorobenzoyl and methoxyethyl groups.
Caffeine: : Another purine derivative with different substituents, commonly found in beverages.
Theobromine: : Found in chocolate, similar to caffeine in structure but with different physiological effects.
Uniqueness
What sets 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine apart is its tailored functional groups that impart specific reactivity and interactions, making it a versatile tool in both research and industrial applications.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-30-7-6-26-13-25-18-19(26)23-12-24-20(18)27-8-14-10-28(11-15(14)9-27)21(29)16-4-2-3-5-17(16)22/h2-5,12-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHDESITVDDGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6468569.png)
![5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6468574.png)
![5-fluoro-6-methyl-2-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468575.png)
![4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6468585.png)

![6-ethyl-5-fluoro-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468597.png)
![3-(4-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6468601.png)
![2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6468608.png)
![6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468619.png)
![6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468629.png)
![9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468630.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468640.png)
![2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468651.png)
![6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468666.png)
